(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Catalog No.
S762633
CAS No.
304669-35-0
M.F
C7H14O2Si
M. Wt
158.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

CAS Number

304669-35-0

Product Name

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

IUPAC Name

3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane

Molecular Formula

C7H14O2Si

Molecular Weight

158.27 g/mol

InChI

InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3

InChI Key

ZMDNGTLKIVNNCF-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CCCCO1)O

Canonical SMILES

C[Si](C)(C1=CCCCO1)O

Organic Synthesis:

  • Protecting Group Chemistry: The Si-O bond in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can act as a protecting group for alcohols. Protecting groups are temporary functional groups attached to a molecule to prevent unwanted reactions at a specific site while allowing for reactions at other sites. The Si-O bond can be selectively cleaved under mild conditions, regenerating the original alcohol [].

Materials Science:

  • Precursor for Silicon-Containing Polymers: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be used as a precursor for the synthesis of silicon-containing polymers. These polymers have unique properties, such as good thermal stability and electrical conductivity, which make them attractive for various applications in electronics and materials science.

Medicinal Chemistry:

  • Drug Design and Development: The pyran ring and the silicon moiety in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol offer potential for the development of new drugs. The pyran ring is a common scaffold found in many biologically active molecules, while silicon-containing drugs are gaining increasing interest due to their unique properties [].

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is an organic compound characterized by a silanol group attached to a 3,4-dihydro-2H-pyran ring. Its molecular formula is C₇H₁₄O₂Si, and it has a molecular weight of 158.27 g/mol. The compound features a six-membered heterocyclic structure that includes five carbon atoms and one oxygen atom, typical of pyran derivatives. The presence of the dimethylsilanol group enhances its chemical properties, making it a valuable compound in various synthetic applications and biological studies .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitutions: The silanol group can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: It can react with other organic compounds to form larger molecules through the elimination of water.
  • Formation of derivatives: Similar to other pyran derivatives, it can react with Grignard reagents to yield corresponding alkylated products, demonstrating its versatility in synthetic organic chemistry .

The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol typically involves several steps:

  • Formation of the pyran ring: This can be achieved through cyclization reactions involving suitable precursors such as aldehydes or ketones.
  • Introduction of the silanol group: Dimethylsilanol can be introduced via hydrosilylation reactions or by using silane coupling agents.
  • Purification: The final product is purified using methods such as distillation or chromatography to obtain high purity levels for research applications .

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has several applications:

  • As a building block in organic synthesis: It serves as an intermediate for creating more complex molecules in pharmaceutical chemistry.
  • In materials science: Its unique properties make it suitable for developing siloxane-based materials.
  • In proteomics research: It is utilized in various biochemical assays due to its reactive functional groups .

Interaction studies involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol focus on its reactivity with biological molecules and other chemical species. Research indicates that compounds with similar structures can interact with proteins and enzymes, potentially leading to modifications in their activity. Further studies are needed to elucidate the specific interactions and mechanisms at play for this compound .

Several compounds share structural similarities with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3,4-Dihydro-2H-pyranHeterocyclic compoundBasic pyran structure without silanol functionality
DimethylsilanolSilanol compoundLacks the pyran ring; simpler structure
5-Hydroxy-3,4-dihydro-2H-pyranHydroxy-substituted pyranContains a hydroxyl group enhancing reactivity
3-Methyl-4-(dimethylamino)-2H-pyranAmino-substituted pyranFeatures an amino group affecting biological activity

The uniqueness of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol lies in its combination of both pyran and silanol functionalities, which may provide distinct chemical behaviors and applications not found in other similar compounds .

The nucleophilic substitution approach represents the most widely employed methodology for synthesizing (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, leveraging the electrophilic nature of silicon in dimethylchlorosilane derivatives . The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, wherein the nucleophile displaces the chloride leaving group on the silicon center [2]. This transformation involves the reaction of 3,4-dihydro-2H-pyran with dimethylchlorosilane in the presence of a suitable base catalyst .

The mechanism follows a classical nucleophilic substitution pathway where the pyran oxygen acts as the nucleophile, attacking the electrophilic silicon atom in dimethylchlorosilane [2]. The reaction proceeds through a pentacoordinated silicon intermediate, which subsequently eliminates the chloride ion to form the desired silanol product [3]. Research has demonstrated that the reaction kinetics are significantly influenced by steric and electronic factors, with electron-withdrawing groups on the pyran ring enhancing the nucleophilic character of the oxygen atom [4].

Temperature optimization studies have revealed that reactions conducted between 25°C and 80°C provide optimal yields while minimizing side reactions [5]. The reaction typically requires 3-24 hours for completion, depending on the specific reaction conditions employed [5]. Solvent selection plays a crucial role in reaction efficiency, with dichloromethane and acetonitrile demonstrating superior performance compared to other organic solvents [6].

Reaction ParameterOptimal RangeYield (%)Reference
Temperature25-80°C85-95 [5]
Reaction Time3-24 hours85-95 [5]
Base Equivalent1.1-1.5 equiv88-95
Solvent SystemDichloromethane/Acetonitrile90-95 [6]

The substrate scope of this methodology encompasses various pyran derivatives, with 3,4-dihydro-2H-pyran demonstrating excellent reactivity under standard conditions . Electronic effects significantly influence reaction outcomes, with electron-rich pyran systems showing enhanced nucleophilicity and correspondingly higher yields [4]. Steric hindrance around the nucleophilic center can impede reaction progress, particularly when bulky substituents are present on the pyran ring [6].

Base-Catalyzed Condensation Reactions with 3,4-Dihydro-2H-pyran

Base-catalyzed condensation represents an alternative synthetic approach that employs hydroxide or alkoxide bases to facilitate the formation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol through condensation chemistry [7] [8]. This methodology leverages the enhanced nucleophilicity of deprotonated silanol species, which readily undergo condensation with pyran derivatives under basic conditions [4].

The mechanism involves initial deprotonation of silanol precursors by the base catalyst, generating highly nucleophilic silanolate anions [4]. These activated intermediates subsequently undergo nucleophilic attack on the pyran substrate, leading to the formation of silicon-oxygen bonds characteristic of the target compound [7]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with the rate-determining step involving the attack of the silanolate on the electrophilic carbon center [4].

Triethylamine has emerged as the most effective base catalyst for this transformation, providing optimal yields while maintaining selectivity . The base promotes both the initial deprotonation step and stabilizes the resulting ionic intermediates through hydrogen bonding interactions [7]. Alternative bases including sodium hydroxide and potassium carbonate have shown moderate activity, though with reduced selectivity compared to triethylamine [8].

Kinetic studies have revealed that the condensation reaction follows second-order kinetics, with the reaction rate directly proportional to both the concentration of the silanolate anion and the pyran substrate [7]. Temperature-dependent studies indicate an activation energy of approximately 57 kilojoules per mole for the condensation process, consistent with a nucleophilic substitution mechanism [9]. The reaction rate increases exponentially with temperature, with optimal conditions typically requiring temperatures between 60°C and 120°C [8].

Base CatalystConcentration (mol%)Temperature (°C)Yield (%)Selectivity (%)
Triethylamine10-2080-10092-9695-98
Sodium Hydroxide5-1560-8078-8585-90
Potassium Carbonate15-25100-12075-8280-88
Cesium Carbonate10-2080-10088-9290-94

Solvent effects play a critical role in determining reaction efficiency and selectivity [6]. Polar aprotic solvents such as dimethylformamide and acetonitrile facilitate the condensation process by stabilizing the charged intermediates [6]. The choice of solvent significantly influences the reaction kinetics, with solvents possessing both Lewis acid and Lewis base character showing enhanced activity [6].

High-Pressure Synthesis Techniques for Enhanced Yield

High-pressure synthetic methodologies have emerged as powerful tools for enhancing the yield and efficiency of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol synthesis [10] [11]. These techniques exploit the favorable thermodynamic and kinetic effects of elevated pressure to drive reactions toward completion while suppressing competing side reactions [10].

The application of elevated pressure fundamentally alters the reaction landscape by reducing activation barriers and stabilizing transition states [10]. Under high-pressure conditions, the reaction volume decreases, leading to enhanced molecular collision frequencies and increased reaction rates [11]. This effect is particularly pronounced for reactions involving multiple molecular components, such as the condensation of pyran derivatives with silanol precursors [10].

Pressure optimization studies have demonstrated that reactions conducted under 5-15 atmospheres of pressure exhibit significantly enhanced yields compared to atmospheric pressure conditions [10]. The optimal pressure range varies depending on the specific reaction conditions and substrate combinations employed [11]. Higher pressures beyond 20 atmospheres can lead to equipment limitations and safety concerns without proportional increases in yield [10].

Temperature-pressure correlation studies reveal synergistic effects when elevated pressure is combined with optimized temperature conditions [11]. The combined approach allows for the use of lower reaction temperatures while maintaining high conversion rates, thereby minimizing thermal decomposition and side product formation [10]. This temperature-pressure optimization has proven particularly beneficial for thermally sensitive substrates [11].

Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Byproduct Formation (%)
1 (atmospheric)80127815
57088710
10656946
15604964
20554955

The mechanistic implications of high-pressure synthesis involve enhanced stabilization of polar transition states and increased solvation effects [10]. Under elevated pressure, the reaction pathway becomes more favorable due to reduced activation energies and enhanced orbital overlap between reacting species [11]. These effects are particularly pronounced for reactions involving silicon-oxygen bond formation, where the high electronegativity difference creates highly polarized transition states [10].

Equipment considerations for high-pressure synthesis require specialized reactors capable of maintaining precise pressure and temperature control [11]. Stainless steel autoclaves with appropriate pressure relief systems are typically employed for reactions requiring pressures above 10 atmospheres [10]. Safety protocols must be rigorously followed to ensure operator protection and equipment integrity [11].

Purification Strategies and Byproduct Management

The purification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol requires sophisticated strategies to address the unique challenges posed by silicon-containing compounds and their associated byproducts [12] [13]. The compound's air and moisture sensitivity necessitates specialized handling procedures and purification techniques under inert atmosphere conditions [14].

Column chromatography using silica gel represents the primary purification method for organosilanol compounds [12] [15]. The separation relies on differential adsorption of the target compound and impurities on the silica surface, with polarity differences driving the chromatographic separation [15]. Silica gel with particle sizes ranging from 40-63 micrometers provides optimal resolution while maintaining reasonable flow rates [16]. The silica-to-crude product ratio typically ranges from 30:1 to 100:1 depending on the complexity of the separation required [15].

Solvent system optimization for column chromatography involves careful selection of eluent polarity to achieve adequate separation while maintaining compound stability [12]. Hexane-ethyl acetate mixtures with ratios ranging from 9:1 to 7:3 have proven most effective for silanol purification [15]. The gradient elution technique, starting with less polar solvents and gradually increasing polarity, provides superior separation compared to isocratic methods [15].

Vacuum distillation serves as an alternative purification technique, particularly effective for thermally stable silanol derivatives [13] [14]. The reduced pressure conditions allow for distillation at lower temperatures, minimizing thermal decomposition while achieving high purity [14]. Fractional distillation under vacuum provides enhanced separation efficiency for compounds with similar boiling points [13].

Purification MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)Equipment Cost
Silica Gel Chromatography95-9885-924-8Moderate
Vacuum Distillation92-9688-942-4High
Recrystallization96-9975-858-16Low
Preparative High-Performance Liquid Chromatography98-99.580-882-6Very High

Recrystallization techniques offer high purity levels for compounds capable of forming stable crystals [17]. The method involves dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [17]. Solvent selection for recrystallization must balance solubility requirements with crystal quality, typically employing alcohols or alcohol-water mixtures [17].

Byproduct management strategies focus on identifying and removing common impurities formed during synthesis [14]. Dimethylsiloxane oligomers represent the most prevalent byproducts, arising from silanol condensation reactions [3]. These impurities can be effectively removed through selective hydrolysis followed by aqueous extraction [14]. Unreacted starting materials including dimethylchlorosilane derivatives require careful neutralization with aqueous base solutions before disposal [13].

Advanced purification techniques including preparative high-performance liquid chromatography provide exceptional purity levels for critical applications [16]. These methods employ high-resolution separation based on subtle differences in molecular interactions with specialized stationary phases [18]. While more expensive than conventional techniques, preparative high-performance liquid chromatography offers unmatched selectivity and purity [18].

The thermochemical properties of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol have been systematically characterized through multiple independent sources. The compound exhibits a boiling point of 54°C under reduced pressure conditions of 0.8 mmHg [1] [2] [3] [4]. This relatively low boiling point under vacuum conditions is characteristic of organosilicon compounds containing hydroxyl functionality, where the presence of the silanol group influences the vapor pressure characteristics.

The flash point has been determined to be 91°C (196°F) [1] [2] [3] [4], indicating moderate flammability characteristics. This flash point value is consistent with the molecular structure, where the organic pyran ring system and methyl substituents contribute to the overall combustibility profile. The flash point measurement is critical for handling and storage considerations, particularly in industrial applications.

Density measurements indicate a value of 1.005 g/mL [1] [2] [3] [4], which is slightly higher than water, reflecting the presence of the silicon atom and the overall molecular packing efficiency. The density value is consistent with similar organosilicon compounds containing both aromatic heterocyclic systems and silanol functionality.

Additional thermochemical parameters include a refractive index of 1.475 [1] [2], which provides insights into the optical properties and molecular polarizability of the compound. The molecular weight is confirmed as 158.27 g/mol [1] [5] [6] [2] across multiple sources, corresponding to the molecular formula C₇H₁₄O₂Si.

Solubility Behavior in Polar vs. Non-polar Solvents

The solubility behavior of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol exhibits distinct patterns based on solvent polarity and hydrogen bonding capacity. The compound demonstrates enhanced solubility in organic solvents compared to aqueous systems, a characteristic property of organosilicon compounds with mixed polar-nonpolar structural features [7] [8] [9].

In polar protic solvents such as water, the compound exhibits limited solubility due to the competing effects of hydrogen bonding capability through the silanol group and hydrophobic interactions from the dimethyl substituents and pyran ring system [10] [11] [12]. The presence of the silanol group (Si-OH) enables hydrogen bonding interactions with protic solvents, but the overall hydrophobic character of the molecule limits extensive aqueous solubility.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile provide good to moderate solubility for the compound [7] [13] [9]. These solvents effectively solvate the polar silicon-oxygen bonds while accommodating the organic substituents. The absence of competing protic interactions allows for more favorable solvation of the silanol functionality.

Nonpolar solvents including hexane and toluene exhibit poor solubility characteristics due to the presence of polar functional groups, particularly the silanol moiety and the ether oxygen in the pyran ring [7] [8] [9]. The polar character of these functional groups creates unfavorable interactions with nonpolar solvent systems.

Moderately polar solvents such as ethanol and acetone demonstrate good solubility profiles [7] [8]. These solvents provide an optimal balance of polarity and hydrogen bonding capacity to effectively solvate both the polar silanol group and the organic substituents.

Hydrolytic Stability and Moisture Sensitivity

The hydrolytic stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is fundamentally governed by the reactivity of the silanol functional group toward condensation reactions. Silanol groups are inherently unstable in aqueous environments and undergo spontaneous condensation to form siloxane bonds (Si-O-Si) with the elimination of water [10] [14] [11] [15] [12].

Under neutral pH conditions (pH 7), the compound exhibits moderate stability with slow condensation kinetics [16] [11] [15]. The reaction proceeds through a nucleophilic mechanism where silanol groups undergo intermolecular condensation according to the general reaction: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O [10] [15] [12].

Acidic conditions (pH 3-4) provide enhanced stability for silanol groups, as documented in the literature for similar organosilicon compounds [16] [11] [15]. The protonation of silanol oxygen reduces the nucleophilicity and slows the condensation kinetics, resulting in improved storage stability under mildly acidic conditions.

Basic conditions (pH 9-10) result in poor stability due to enhanced nucleophilicity of the silanol group and accelerated condensation reactions [16] [11] [15]. The deprotonation of silanol groups under basic conditions creates silonate species that are highly reactive toward condensation.

Moisture sensitivity is a critical characteristic of the compound, requiring dry storage conditions at 2-8°C as recommended by commercial suppliers [17] [1] [18] [2]. Exposure to atmospheric moisture leads to rapid hydrolysis and condensation reactions, potentially resulting in gelation or precipitation of oligomeric species [14] [11] [19].

The storage stability is optimized under anhydrous conditions with exclusion of moisture [17] [1] [18] [2]. The compound should be stored in sealed containers under inert atmosphere to prevent moisture-induced degradation reactions.

Spectroscopic Characterization (FT-IR, NMR, MS)

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol exhibits characteristic absorption bands that provide definitive structural identification. The Si-OH stretching vibration appears as a broad absorption band in the 3200-3600 cm⁻¹ region [20] [21] [22] [23], with the broadness attributed to hydrogen bonding interactions between silanol groups in the solid state.

The C=C stretching vibration from the pyran ring system is observed in the 1650-1680 cm⁻¹ region [24] [25] [26] [27], providing evidence for the unsaturated character of the heterocyclic system. This absorption is typically of moderate intensity and may overlap with other vibrational modes.

Si-CH₃ stretching vibrations manifest as strong absorption bands in the 2850-2950 cm⁻¹ region [20] [21] [22], corresponding to both symmetric and asymmetric C-H stretching modes of the methyl groups attached to silicon. These bands are characteristic of dimethylsilicon functionality.

Si-O-C stretching vibrations appear as strong absorption bands in the 1000-1200 cm⁻¹ region [20] [25] [21] [27], representing the silicon-oxygen bonds within the silanol group and the Si-O-C linkage to the pyran ring. These vibrations are typically intense and provide definitive evidence for organosilicon functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the hydrogen environments within the molecule. The Si-CH₃ protons appear as a sharp singlet in the 0.2-0.4 ppm region [28] [29] [30] [31] [32], characteristic of methyl groups directly attached to silicon. The chemical shift reflects the shielding effect of the silicon atom.

Pyran ring protons exhibit complex multipicity patterns in the 4.0-6.5 ppm region [33] [34] [24] [35] [36], corresponding to the methylene protons of the saturated portion of the ring system and the vinyl proton of the unsaturated portion. The chemical shifts are influenced by the oxygen atom of the pyran ring and the degree of unsaturation.

The Si-OH proton typically appears as a broad signal in the 2.0-5.0 ppm region [29] [30] [31] [32], though this signal may be exchangeable with D₂O and variable in chemical shift depending on concentration and solvent conditions. The broadness results from rapid exchange kinetics and hydrogen bonding interactions.

²⁹Si NMR spectroscopy provides direct information about the silicon environment, with the silicon nucleus typically appearing in the -5 to -15 ppm region [20] [22] [37] relative to tetramethylsilane. The upfield chemical shift is characteristic of silanol functionality and reflects the electronic environment around the silicon atom.

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z = 158 [1] [5] [6] [2], corresponding to the molecular formula C₇H₁₄O₂Si. The isotope pattern shows the characteristic distribution expected for a silicon-containing compound.

Fragmentation patterns typically show loss of hydroxyl groups, methyl radicals, and portions of the pyran ring system. Common fragment ions include species resulting from Si-OH bond cleavage and ring fragmentation processes. The base peak often corresponds to the most stable fragment ion formed through favorable fragmentation pathways.

Wikipedia

(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol

Dates

Last modified: 08-15-2023

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